molecular formula C11H14O2 B1262281 3-(All-trans-polyprenyl)catechol

3-(All-trans-polyprenyl)catechol

Cat. No. B1262281
M. Wt: 178.23 g/mol
InChI Key: CWNAMDTZXWFAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(all-trans-polyprenyl)benzene-1,2-diol is any member of the class of catechols that is catechol in which the hydrogen at position 3 is substituted by an all-trans-polyprenyl group.

Scientific Research Applications

Oxidation and Coordination in Polymers

  • Catechol groups are used as cross-linking points in polymers, with unique features due to their oxidation and coordination effects. This has implications for designing bioinspired adhesives and surface coatings (Xu et al., 2012).

Surface Modification

  • Catecholic chemistry facilitates the attachment of polymers to various materials, opening new routes for substrate modification and functional composite material preparation (Ye et al., 2011).

Energy Storage and Environmental Applications

  • Catechols incorporated into (bio)polymers are emerging in biomedical, energy storage, and environmental applications. Their redox properties are particularly useful for designing energy storage devices (Patil et al., 2018).

Biocompatibility and Adhesion

  • Catechol-containing materials show strong adhesion and biocompatibility, making them suitable for biomedical applications like tissue adhesives (Tang et al., 2019).

Cancer Chemoprevention

  • Catechol moieties in dietary natural products exhibit cancer chemopreventive activity by activating pathways such as the Nrf2 pathway, highlighting their potential in medical applications (Lin et al., 2015).

Polymer Chemistry

  • Catechols serve as versatile platforms in polymer chemistry, useful for designing synthetic adhesives and coatings. They can be embedded into polymer chains, attached as pendant groups, or incorporated at polymer extremities (Faure et al., 2013).

Sensor Applications

  • Catechols can be used in sensor technologies, such as in the detection of specific substances due to their catalytic properties (Chen et al., 2009).

properties

Product Name

3-(All-trans-polyprenyl)catechol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(3-methylbut-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C11H14O2/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,12-13H,7H2,1-2H3

InChI Key

CWNAMDTZXWFAQN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC=C1)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(All-trans-polyprenyl)catechol
Reactant of Route 2
Reactant of Route 2
3-(All-trans-polyprenyl)catechol
Reactant of Route 3
Reactant of Route 3
3-(All-trans-polyprenyl)catechol
Reactant of Route 4
Reactant of Route 4
3-(All-trans-polyprenyl)catechol
Reactant of Route 5
Reactant of Route 5
3-(All-trans-polyprenyl)catechol
Reactant of Route 6
Reactant of Route 6
3-(All-trans-polyprenyl)catechol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.